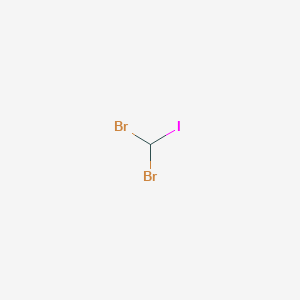

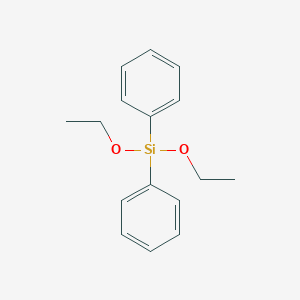

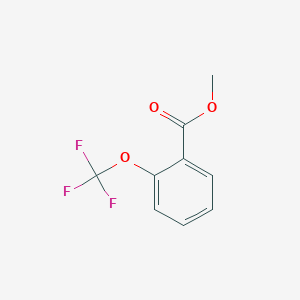

![molecular formula C10H12BrN B121579 3-[(4-Bromophenyl)methyl]azetidine CAS No. 937616-34-7](/img/structure/B121579.png)

3-[(4-Bromophenyl)methyl]azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered interest in the field of drug discovery due to their unique structural properties and potential biological activity. The compound "3-[(4-Bromophenyl)methyl]azetidine" is a derivative of azetidine with a bromophenyl group attached to the azetidine ring. This structure is of particular interest as it can serve as a building block for the synthesis of more complex molecules with potential pharmacological applications.

Synthesis Analysis

The synthesis of azetidine derivatives, including those with bromophenyl substituents, often involves cyclization reactions and the use of protected intermediates. For example, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres, which are structurally related to "3-[(4-Bromophenyl)methyl]azetidine," includes a key cyclization step of N-protected intermediates . Similarly, the synthesis of 3-bromo-3-ethylazetidines, which are also related to the target compound, demonstrates the utility of bromo-substituted azetidines as precursors for the preparation of various functionalized azetidines .

Molecular Structure Analysis

X-ray diffraction studies are a common method for analyzing the molecular structure of azetidine derivatives. These studies can reveal the conformational flexibility and geometric parameters of the compounds, which are crucial for understanding their potential interactions with biological targets. For instance, the X-ray structural investigation of azetidinone derivatives has provided detailed insights into their solid-state structure, which can be compared with structures obtained from NMR studies in solution .

Chemical Reactions Analysis

Azetidine derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and incorporation into larger molecules. The transformation of bromo-substituted azetidines into different functional groups, such as alkoxy, aryloxy, acetoxy, hydroxy, cyano, carbamoyl, and amino groups, has been demonstrated, showcasing the versatility of these compounds in synthetic chemistry . Additionally, the synthesis of amino azetidine derivatives from bromomethyl azetidines involves amination and bromination steps, further illustrating the reactivity of these heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of a bromophenyl group in "3-[(4-Bromophenyl)methyl]azetidine" would likely affect these properties, making it a distinct compound within the azetidine family. The introduction of substituents on the azetidine ring can also lead to the formation of isomers with different physical properties, as seen in the synthesis of azetidinone isomers .

科学的研究の応用

DNA Methylation and Gene Expression Regulation

Compounds similar to "3-[(4-Bromophenyl)methyl]azetidine" may play a role in epigenetic regulation through DNA methylation, affecting gene expression. For instance, 5-Aza-2′-deoxycytidine (Decitabine) is a nucleoside analog used to activate methylated and silenced genes via promoter demethylation, showcasing the complex interaction between chemical compounds and genetic regulation (R. S. Seelan et al., 2018). This example highlights the potential for compounds like "3-[(4-Bromophenyl)methyl]azetidine" to contribute to research on gene expression mechanisms and therapeutic applications targeting epigenetic modifications.

Synthesis of Bioactive Compounds

Chemical synthesis research can provide methodologies for creating bioactive compounds, which are crucial in drug development and materials science. The practical synthesis of "2-Fluoro-4-bromobiphenyl" from related precursors demonstrates the importance of innovative synthetic routes in producing compounds with specific desired properties for research or therapeutic use (Yanan Qiu et al., 2009). This approach may be applicable in developing synthesis strategies for "3-[(4-Bromophenyl)methyl]azetidine", potentially enabling its use in various scientific applications.

Epigenetic Therapy

Compounds with mechanisms similar to "3-[(4-Bromophenyl)methyl]azetidine" could contribute to epigenetic therapy research, especially in the context of cancer treatment. DNA methyltransferase inhibitors, for example, have shown promise in modifying aberrant DNA methylation patterns, offering a reversible way to regulate gene expression and counteract tumor growth (Pan Xu et al., 2016). Understanding the effects of such compounds on DNA methylation may reveal potential research applications for "3-[(4-Bromophenyl)methyl]azetidine" in the field of epigenetic therapy.

Safety And Hazards

将来の方向性

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They have been used as motifs in drug discovery, polymerization, and chiral templates . The future directions of “3-[(4-Bromophenyl)methyl]azetidine” and similar compounds will likely continue to focus on these areas, with a particular emphasis on the most recent advances, trends, and future directions .

特性

IUPAC Name |

3-[(4-bromophenyl)methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUIUKWOZNTNCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588368 |

Source

|

| Record name | 3-[(4-Bromophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Bromophenyl)methyl]azetidine | |

CAS RN |

937616-34-7 |

Source

|

| Record name | 3-[(4-Bromophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

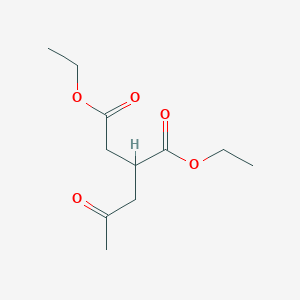

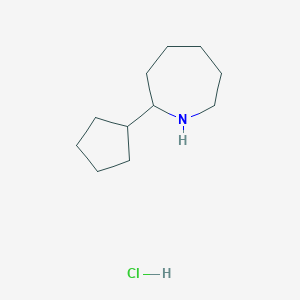

![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)

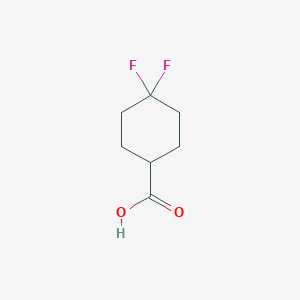

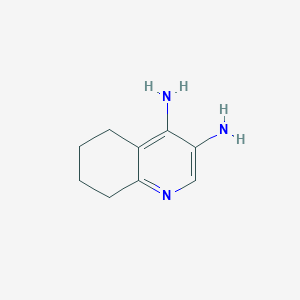

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)

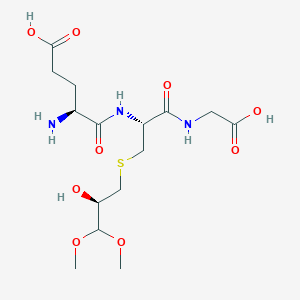

![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)